Josiphos SL-J009-1

Asymmetric hydrogenation Iridium catalysis Chiral ligand screening

Researchers face ligand screening failures when substrate-specific stereoselectivity invalidates analog substitution. Josiphos SL-J009-1 delivers a unique chiral environment with distinct σ-donating and steric properties not replicated by SL-J001-1 or SL-J002-1. - Validated for Ru-catalyzed alkyne-mediated carbonyl allylation/crotylation (TIPS-propargyl ethers → anti-1,4-diols) - Preformed Pd G3 precatalyst (CAS 1702311-34-9) offers enhanced solution stability & batch-to-batch reproducibility - Essential inclusion in Ir-hydrogenation screening panels for challenging substrates

Molecular Formula C32H52FeP2
Molecular Weight 554.5 g/mol
Cat. No. B12061519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJosiphos SL-J009-1
Molecular FormulaC32H52FeP2
Molecular Weight554.5 g/mol
Structural Identifiers
SMILESCC([C]1[CH][CH][CH][C]1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe]
InChIInChI=1S/C27H47P2.C5H5.Fe/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h14,19-23H,8-13,15-18H2,1-7H3;1-5H;/t21-;;/m0../s1
InChIKeyFFFWTQLOUUWUJJ-FGJQBABTSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Josiphos SL-J009-1 Ligand Identity & Specifications


Josiphos SL-J009-1 (CAS 158923-11-6) is a chiral ferrocenyl bisphosphine ligand from the Solvias Josiphos family, characterized by a ferrocene backbone bearing two electronically and sterically distinct phosphine groups: a di-tert-butylphosphino moiety and a dicyclohexylphosphino moiety . Its molecular formula is C32H52FeP2 with a molecular weight of 554.55 g/mol . As a member of the Josiphos ligand class, it is widely employed in asymmetric catalysis, including enantioselective hydrogenation, C–C coupling, and cross-coupling reactions [1]. The compound is commercially available both as the free ligand and as a preformed palladium G3 precatalyst (CAS 1702311-34-9), the latter offering enhanced solution stability and simplified reaction setup for Pd-catalyzed transformations .

Why Josiphos SL-J009-1 Cannot Be Substituted


The Josiphos ligand family exhibits pronounced substrate-specific stereoselectivity, rendering simple analog substitution scientifically unjustified. The SL-J009-1 variant combines the strong σ-donating capacity of the di-tert-butylphosphino group with the moderate steric bulk and electronic properties of the dicyclohexylphosphino moiety, creating a unique chiral environment that differs fundamentally from other Josiphos ligands such as SL-J001-1 (diphenylphosphino/dicyclohexylphosphino) or SL-J002-1 (bis(dicyclohexylphosphino)) . A ligand screening study for Ir-catalyzed asymmetric hydrogenation of cyclopropyl-substituted 1,4-benzodioxine demonstrated that across eight evaluated ligands—including BINAP, SEGPHOS, Phanephos, and other Josiphos-type ligands—no two ligands produced equivalent enantiomeric ratios, confirming that performance cannot be extrapolated from structural similarity [1]. Furthermore, the preformed Pd G3 precatalyst of SL-J009-1 exhibits enhanced solution stability and air/moisture tolerance compared to in situ generated catalyst systems using alternative Josiphos ligands, a practical advantage for reproducible large-scale reactions .

Josiphos SL-J009-1 Differentiation Evidence


Ir-Catalyzed Asymmetric Hydrogenation Selectivity

In a systematic ligand screening for Ir-catalyzed asymmetric hydrogenation of cyclopropyl-substituted 1,4-benzodioxine under identical conditions (THF/MeOH, AcOH additive, 600 psi H2, 50 °C, 24 h), (R)-Josiphos SL-J009-1 exhibited 75% conversion with an enantiomeric ratio (er) of 56:44. This performance profile is clearly differentiated from alternative ligands tested in the same study: (R)-BINAP provided 92% conversion with 81:19 er, (S)-Phanephos provided 91% conversion with 88:12 er, and the optimal ligand L5 achieved >98% conversion with 97:3 er [1]. SL-J009-1 does not claim to be the optimal ligand for this specific substrate; rather, the data demonstrate its distinct stereoselectivity signature relative to structurally analogous Josiphos-type and classic chiral ligands.

Asymmetric hydrogenation Iridium catalysis Chiral ligand screening

Enantioselective Carbonyl Crotylation via Alkyne–Alcohol Coupling

Chiral ruthenium(II) complexes modified by Josiphos SL-J009-1 catalyze the C–C coupling of TIPS-protected propargyl ether with primary alcohols to deliver 1,4-diols with excellent control of regio-, anti-diastereo-, and enantioselectivity [1]. This represents the first enantioselective carbonyl crotylation directly employing alkynes as chiral allylmetal equivalents. The catalyst system assembled from RuHCl(CO)(PPh3)3, SL-J009-1, and KI affects anti-diastereo- and enantioselective alkyne-mediated allylation of alcohol proelectrophiles via hydrogen autotransfer [2]. Importantly, this protocol offers a practical alternative to the iodide-bound precatalyst RuI(CO)3(η3-C3H5), which is sensitive and not commercially available [2]. No alternative Josiphos ligand has been reported to enable this specific transformation under comparable conditions.

C–C coupling Ruthenium catalysis Alkyne-mediated allylation

Pd G3 Precatalyst Stability & Handling

Josiphos SL-J009-1 Pd G3 (CAS 1702311-34-9) is a modified third-generation (G3′) Buchwald precatalyst synthesized by methylation of the amino group on the biphenyl backbone of the corresponding G2 precatalyst . Compared to in situ generated Pd-SL-J009-1 catalysts prepared by mixing Pd sources with the free ligand, the preformed G3 precatalyst exhibits demonstrably longer life in solution and ready solubility in various organic solvents . This formulation approach—standardized by the Buchwald group for reproducible cross-coupling—mitigates batch-to-batch variability associated with in situ catalyst generation. The G3 precatalyst has been successfully employed in C–N bond forming reactions and catalytic C–S couplings under strong base conditions [1], demonstrating robustness under conditions where in situ systems may degrade or precipitate.

Palladium catalysis Buchwald-Hartwig amination Cross-coupling

Industrial-Scale Enantioselective Hydrogenation Validation

The Josiphos ligand family, originally discovered at Ciba-Geigy and further developed at Solvias AG, is employed in the industrial synthesis of the herbicide (S)-Metolachlor—the largest industrial-scale application of enantioselective hydrogenation globally [1]. The (R,S)-Josiphos variant achieves turnover numbers (TON) exceeding 2,000,000 h−1 in the asymmetric hydrogenation of an imine intermediate to produce (S)-Metolachlor with 79% enantiomeric excess [2]. While SL-J009-1 is a distinct member of the Josiphos family rather than the exact ligand used in Metolachlor production, the industrial validation of the Josiphos scaffold provides class-level confidence in the ligand architecture's scalability and robustness under process conditions. This contrasts with many academic chiral ligands that lack demonstrated industrial-scale viability [1].

Industrial catalysis Agrochemical synthesis Enantioselective hydrogenation

Josiphos SL-J009-1 Optimal Application Scenarios


Alkyne–Alcohol C–C Coupling for 1,4-Diol & Lactone Synthesis

SL-J009-1 is the validated ligand of choice for Ru-catalyzed alkyne-mediated carbonyl allylation and crotylation reactions. This includes enantioselective coupling of TIPS-protected propargyl ethers with primary alcohols to deliver 1,4-diols with anti-diastereoselectivity and high ee [1], as well as allylative oxidative lactonizations of 1,4-butanediol [2]. Researchers should prioritize procurement of the free ligand SL-J009-1 (CAS 158923-11-6) for combination with RuHCl(CO)(PPh3)3 precatalyst and iodide additives, as this specific catalyst assembly has been demonstrated to enable transformations inaccessible using other commercially available Ru precatalysts [3].

Air-Stable Pd-Catalyzed Cross-Coupling

For Pd-catalyzed transformations including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Heck reactions, Negishi coupling, Sonogashira coupling, and C–S bond formation, the preformed Josiphos SL-J009-1 Pd G3 precatalyst (CAS 1702311-34-9) should be procured rather than the free ligand . The G3 formulation provides enhanced solution stability, simplified handling, and reduced batch-to-batch variability, making it particularly suitable for multi-user research laboratories, reaction screening campaigns, and scale-up operations where reproducibility is paramount . This precatalyst has been specifically validated for C–S couplings under strong base conditions [4].

Ligand Screening for Ir-Catalyzed Asymmetric Hydrogenation

SL-J009-1 should be included in chiral ligand screening panels for Ir-catalyzed asymmetric hydrogenation of challenging substrates. The direct comparative data from the hydrogenation of cyclopropyl-substituted 1,4-benzodioxine demonstrate that SL-J009-1 provides a stereoselectivity profile (75% conversion, 56:44 er) distinct from classic ligands such as BINAP, SEGPHOS, and Phanephos [5]. While SL-J009-1 was not the optimal ligand for that specific substrate, its unique performance signature suggests it may prove superior for substrates where other ligands underperform—a rationale for maintaining SL-J009-1 in screening libraries.

Complex Natural Product & Pharmaceutical Intermediate Synthesis

SL-J009-1 has demonstrated utility in the synthesis of complex molecular architectures, including the total synthesis of (+)-trans-whisky lactone via Ru-catalyzed siloxy-crotylation [1], the synthesis of trans-2,3-disubstituted pyrrolidines and azetidines [3], and has been cited in synthetic studies toward N-paspaline and N-emindole PB . Researchers pursuing stereochemically complex pharmaceutical intermediates or natural products may benefit from the ligand's established track record in demanding synthetic contexts.

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